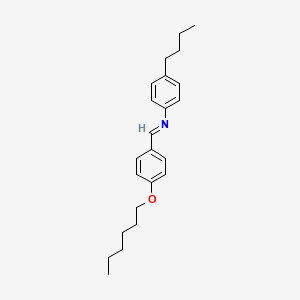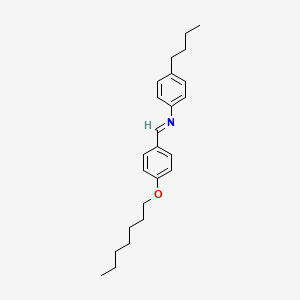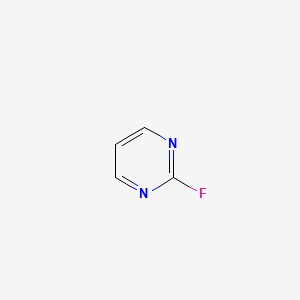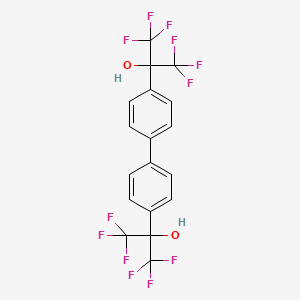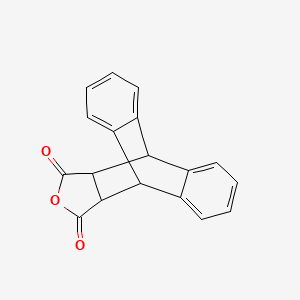
アントラセン-無水マレイン酸 Diels-Alder 付加物
概要
説明
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a useful research compound. Its molecular formula is C18H12O3 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound Anthracene-maleic anhydride diels-alder adduct is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
アントラセン-無水マレイン酸 Diels-Alder 付加物は有機合成で使用されます . Diels-Alder 反応は、最も象徴的なペリ環状反応の1つであり、その合成的信頼性と、様々な複雑な6員環系を位置選択的かつ立体選択的に容易に構築するための原子経済的なアプローチのために高く評価されています .
アントラセン末端環の官能基化
この付加物は、アントラセン末端環の官能基化に使用されてきました . これは、末端環に電子供与基を導入することで、9,10-未置換アントラセンの1,4-選択的な[4+2]-環状付加戦略を伴います .
求電子置換反応
この付加物は、求電子置換反応に使用されてきました . これは、アントラセン末端環の位置選択的官能基化を伴います .
シクロファンの調製
アントラセン付加物は、アンモニウムイオンの受容体として機能するシクロファンの調製に使用されてきました .
架橋多環式無水物の形成
この付加物は、架橋多環式無水物の形成に使用されます . これは、アントラセンと無水マレイン酸の2つの固体をキシレンに溶解し、還流させることを伴います .
薬物送達システム
この付加物は、薬物送達システムにおいて潜在的な用途があります. これは、薬物送達システムから材料科学に至るまで、さまざまな用途における潜在的な用途について、この付加物を研究することを伴います.
作用機序
Target of Action
The primary target of the Anthracene-Maleic Anhydride Diels-Alder Adduct is the formation of a six-membered ring via a [4+2] cycloaddition . This reaction involves the interaction of a diene, in this case, anthracene, and a dienophile, maleic anhydride .
Mode of Action
The Anthracene-Maleic Anhydride Diels-Alder Adduct interacts with its targets through a concerted reaction . This reaction simultaneously forms two carbon-carbon single bonds . The reaction is thermodynamically favored due to the relative aromatic stabilization energy of the two possible products .
Biochemical Pathways
The Anthracene-Maleic Anhydride Diels-Alder Adduct affects the biochemical pathway of cycloaddition . The downstream effects of this pathway include the formation of complex 6-membered ring systems in a regio- and stereoselective fashion .
Result of Action
The result of the action of the Anthracene-Maleic Anhydride Diels-Alder Adduct is the formation of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride . This is achieved through the Diels-Alder reaction between anthracene and maleic anhydride .
Action Environment
The action, efficacy, and stability of the Anthracene-Maleic Anhydride Diels-Alder Adduct can be influenced by various environmental factors. For instance, the reaction is typically carried out under heat . Furthermore, the regioselectivity of the reaction can be delicately calibrated by modulating the electron-donating strength of the substituents on the terminal rings .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVQQJLLWSBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-16-3 | |
| Record name | Anthracene-maleic anhydride diels-alder adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene,maleic anhydride adduct | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(h,k)-4-oxatricyclo(5.2.2.02,6)unde c-8,10-diene-3, 5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the anthracene-maleic anhydride Diels-Alder adduct a potential candidate for non-linear optical (NLO) applications?
A1: The abstract highlights that organic materials are gaining interest for NLO applications due to their potential advantages over inorganic counterparts. [] The research focuses on the synthesis and characterization of the anthracene-maleic anhydride Diels-Alder adduct, suggesting its potential for NLO applications. While the abstract doesn't delve into the specific properties that make this adduct promising, it does mention that the research was prompted by the success of molecular engineering in controlling NLO properties. This implies that the adduct's structure, potentially influenced by the Diels-Alder reaction and the electronic properties of anthracene, likely contributes to its NLO behavior. Further investigation into its hyperpolarizability and other relevant properties would be needed to confirm its efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


